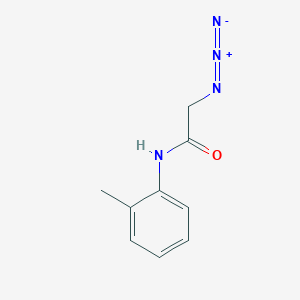

2-azido-N-(2-methylphenyl)acetamide

Vue d'ensemble

Description

2-Azido-N-(2-methylphenyl)acetamide is an organic compound with the molecular formula C9H10N4O. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by an azido group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylacetamide with sodium azide. The reaction is carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the azido compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Azido-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Cycloaddition: Reagents such as alkynes or alkenes can be used under thermal or catalytic conditions.

Major Products Formed

Substitution: Formation of N-substituted acetamides.

Reduction: Formation of N-(2-methylphenyl)acetamide.

Cycloaddition: Formation of triazoles or other heterocyclic compounds.

Applications De Recherche Scientifique

Synthesis and Structural Insights

The synthesis of 2-azido-N-(2-methylphenyl)acetamide typically involves the reaction of 2-chloro-N-(2-methylphenyl)acetamide with sodium azide in a solvent mixture of ethanol and water. The process is generally conducted under reflux conditions, leading to the formation of the azide functional group. The compound has been characterized using various techniques including X-ray crystallography, which reveals its molecular structure and confirms the presence of hydrogen bonding interactions that contribute to its stability in solid-state forms .

Medicinal Chemistry Applications

Azides, including this compound, play a significant role in medicinal chemistry due to their ability to participate in click chemistry reactions. These reactions allow for the efficient formation of diverse heterocycles, such as triazoles and tetrazoles, which are important scaffolds in drug discovery . The azide group can be easily transformed into amines or other functional groups, making it a valuable intermediate in the synthesis of bioactive compounds.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound can be synthesized to create novel antimicrobial agents. These compounds exhibit significant activity against various bacterial strains, showcasing the potential of azides in developing new antibiotics .

Agrochemical Applications

In agrochemistry, azides are utilized for the development of herbicides and pesticides. The incorporation of the azido group into phenylacetamides has been shown to enhance biological activity against specific pests while minimizing environmental impact. This application is particularly relevant as the agricultural sector seeks safer alternatives to traditional chemical agents .

Organic Synthesis and Heterocycle Formation

The ability of this compound to act as an intermediate in organic synthesis is noteworthy. It can be employed in reactions leading to complex heterocycles, which are essential components in many pharmaceutical compounds. The transformation pathways often involve cycloadditions or nucleophilic substitutions that leverage the reactivity of the azide group .

Mécanisme D'action

The mechanism of action of 2-azido-N-(2-methylphenyl)acetamide involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable heterocyclic compounds, which can interact with biological targets. The specific molecular targets and pathways depend on the nature of the heterocyclic compounds formed .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Azido-N-(4-methylphenyl)acetamide

- 2-Azido-N-phenylacetamide

- 2-Azido-N-(4-fluorophenyl)acetamide

Uniqueness

2-Azido-N-(2-methylphenyl)acetamide is unique due to the presence of the 2-methylphenyl group, which can influence the reactivity and properties of the compound. This structural variation can lead to different biological activities and applications compared to its analogs .

Activité Biologique

2-Azido-N-(2-methylphenyl)acetamide (CAS Number: 116433-48-8) is a compound of significant interest in biochemical and medicinal chemistry due to its unique structural features and biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an azido group (-N₃) attached to an acetamide structure with a 2-methylphenyl substituent. Its molecular formula is . The presence of the azido group allows for versatile reactions, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 190.21 g/mol |

| Melting Point | 360–362 K |

| Solubility | Soluble in ethanol |

Enzyme Interaction : this compound has been shown to interact with various enzymes, inhibiting their activity by binding to active sites. This inhibition can prevent substrate binding, thereby affecting metabolic pathways crucial for cellular function.

Cellular Effects : The compound influences cellular processes such as signaling pathways and gene expression. Research indicates that it can activate signaling pathways that promote cell proliferation and survival, while also modifying cellular metabolism by altering the activity of key metabolic enzymes.

The biological activity of this compound is primarily attributed to the reactivity of the azido group. This group can undergo cycloaddition reactions, leading to the formation of stable heterocyclic compounds that interact with biological targets. These interactions can modulate various cellular processes, including:

- Enzyme Inhibition : Binding to specific enzymes, leading to altered metabolic functions.

- Gene Expression Modulation : Interacting with transcription factors to influence gene expression patterns .

Case Studies

- Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits specific enzymes involved in cancer metabolism. This inhibition was quantified using enzyme assays, showing a significant reduction in enzyme activity at micromolar concentrations.

- Cell Viability Assays : Cellular assays revealed that treatment with this compound resulted in altered cell morphology and viability over time. Long-term exposure led to apoptotic changes in various cancer cell lines, indicating its potential as an anticancer agent.

- Synthesis and Characterization : The synthesis of this compound was achieved through a reaction between 2-chloro-N-(2-methylphenyl)acetamide and sodium azide in a solvent mixture of ethanol and water. The product was characterized using techniques such as FT-IR spectroscopy and NMR analysis, confirming its structural integrity .

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

| Compound | Biological Activity |

|---|---|

| 2-Azido-N-(4-methylphenyl)acetamide | Similar enzyme inhibition profile |

| 2-Azido-N-phenylacetamide | Broader spectrum of biological activities |

| 2-Azido-N-(4-fluorophenyl)acetamide | Enhanced reactivity in certain pathways |

The unique presence of the 2-methylphenyl group in this compound influences its reactivity and biological properties compared to its analogs.

Propriétés

IUPAC Name |

2-azido-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-7-4-2-3-5-8(7)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCMTJUHMSZPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557305 | |

| Record name | 2-Azido-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116433-48-8 | |

| Record name | 2-Azido-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.